3-Pyrrolidinone,1-nitro- 3-Pyrrolidinone,1-nitro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18516202
InChI: InChI=1S/C4H6N2O3/c7-4-1-2-5(3-4)6(8)9/h1-3H2
SMILES:
Molecular Formula: C4H6N2O3
Molecular Weight: 130.10 g/mol

3-Pyrrolidinone,1-nitro-

CAS No.:

Cat. No.: VC18516202

Molecular Formula: C4H6N2O3

Molecular Weight: 130.10 g/mol

* For research use only. Not for human or veterinary use.

3-Pyrrolidinone,1-nitro- -

Specification

Molecular Formula C4H6N2O3
Molecular Weight 130.10 g/mol
IUPAC Name 1-nitropyrrolidin-3-one
Standard InChI InChI=1S/C4H6N2O3/c7-4-1-2-5(3-4)6(8)9/h1-3H2
Standard InChI Key FIAGVLMDYNADJI-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1=O)[N+](=O)[O-]

Introduction

Physicochemical Properties and Structural Characteristics

Molecular Architecture

3-Pyrrolidinone,1-nitro- features a five-membered pyrrolidinone ring—a saturated heterocycle containing one nitrogen atom and one ketone group—with a nitro (-NO₂) substituent at the 1-position. The non-planar "puckered" conformation of the pyrrolidine ring enhances three-dimensional stereochemical diversity, a trait critical for interactions in biological systems .

Key Physical Parameters

The compound’s physicochemical profile is summarized in Table 1.

Table 1: Physicochemical Properties of 3-Pyrrolidinone,1-nitro-

PropertyValue
Melting Point86–88°C
Boiling Point (Predicted)360.1±31.0°C
Density1.40±0.1 g/cm³
pKa-11.13±0.20
Molecular FormulaC₄H₆N₂O₃
Molecular Weight130.1 g/mol

The strongly acidic pKa (-11.13) reflects the nitro group’s electron-withdrawing effects, which polarize adjacent bonds and enhance electrophilic reactivity. The predicted high boiling point suggests significant intermolecular interactions, likely due to dipole-dipole forces from the polar nitro and carbonyl groups.

Synthetic Methodologies

Organocatalytic Cascades

Cascade reactions combining organocatalysis and transition-metal catalysis offer another potential route. For example, enantioselective nitro-Mannich reactions followed by gold-catalyzed hydroamination have been used to construct trisubstituted pyrrolidines with high stereocontrol . Adapting such methodologies could enable asymmetric synthesis of 3-Pyrrolidinone,1-nitro- derivatives.

Reactivity and Functionalization

Nitro Group Transformations

The nitro group serves as a versatile handle for further functionalization:

  • Reduction to Amine: Catalytic hydrogenation or metal-mediated reduction converts the nitro group to an amine, yielding 3-pyrrolidinone derivatives with potential biological activity .

  • Nucleophilic Aromatic Substitution: Electron-deficient aromatic systems undergo substitution reactions, though the aliphatic nature of the pyrrolidinone ring may limit such pathways.

Ring-Opening Reactions

Challenges and Future Directions

Synthetic Optimization

Current literature lacks explicit protocols for 3-Pyrrolidinone,1-nitro- synthesis. Future work should validate the adaptation of cascade reactions and explore green chemistry approaches (e.g., solvent-free conditions).

Biological Profiling

While pyrrolidine derivatives show antidiabetic, anticancer, and neuroactive properties , the bioactivity of 3-Pyrrolidinone,1-nitro- remains unexplored. In vitro toxicity and metabolic stability studies are needed to assess its therapeutic potential.

Materials Science Applications

Systematic studies on thin-film morphology and charge transport properties could unlock applications in organic light-emitting diodes (OLEDs) or perovskite solar cells.

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